5-methyl-2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one
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Overview
Description
5-methyl-2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one, also known as thiazolidinone, is a heterocyclic compound that has been extensively studied for its potential applications in pharmaceuticals and medicinal chemistry. It is a five-membered ring containing a thiazolidine and a ketone functional group. This compound has shown promising results in various scientific research applications such as anti-inflammatory, anti-tumor, and antimicrobial activity.
Mechanism of Action
The mechanism of action of 5-methyl-2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-onene is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenases (COX), which are enzymes involved in the production of inflammatory mediators. Thiazolidinone has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses. Furthermore, it has been demonstrated to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
Thiazolidinone has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, 5-methyl-2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-onene has been shown to have antimicrobial activity against various strains of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of 5-methyl-2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-onene is its broad range of potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, anti-tumor, and antimicrobial activity, making it a promising candidate for the treatment of various diseases. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for the study of 5-methyl-2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-onene. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of its potential applications in the treatment of other diseases, such as neurological disorders. Furthermore, the elucidation of its mechanism of action could lead to the development of more effective drugs based on this compound.
Synthesis Methods
The synthesis of 5-methyl-2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one can be achieved through various methods, including the reaction of 2-aminothiophenol with ketones in the presence of an acid catalyst. Another method involves the reaction of 2-aminothiophenol with β-ketoesters or α,β-unsaturated ketones.
Scientific Research Applications
Thiazolidinone has been studied extensively for its potential applications in medicinal chemistry. Its anti-inflammatory properties have been demonstrated in various studies, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also shown significant anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer treatment. Additionally, 5-methyl-2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-onene has been shown to exhibit antimicrobial activity against various strains of bacteria and fungi.
properties
IUPAC Name |
5-methyl-2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-14-17(20)19(13-12-15-8-4-2-5-9-15)18(21-14)16-10-6-3-7-11-16/h2-11,14,18H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTPHNMQFNQPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=CC=CC=C2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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